molecular formula C14H9ClN2O3S B2693182 (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate CAS No. 1436101-13-1

(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2693182
CAS No.: 1436101-13-1
M. Wt: 320.75
InChI Key: UUTBJBNKAPDBDU-UHFFFAOYSA-N
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Description

(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates multiple privileged pharmacophores—a thiophene ring, an oxazole moiety, and a chlorinated pyridine—architectures frequently found in compounds with diverse biological activities . While specific biological data for this precise compound requires further investigation, its structural components are associated with a wide range of therapeutic research applications. Thiophene-containing analogs are extensively studied for their potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents . The 2-chloropyridine-3-carboxylate ester group can serve as a key synthetic handle for further chemical modifications or as a potential pharmacophore, given its presence in various bioactive molecules. Researchers value this compound as a versatile building block for constructing combinatorial libraries or as a core scaffold for probing structure-activity relationships (SAR) in the development of new therapeutic candidates . This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

(2-thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3S/c15-12-10(3-1-5-16-12)14(18)19-8-9-7-17-13(20-9)11-4-2-6-21-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTBJBNKAPDBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OCC2=CN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and oxazole rings separately, followed by their coupling with the pyridine derivative. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiophene and oxazole derivatives exhibit promising anticancer properties. The structural similarity of (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate to known anticancer agents suggests potential efficacy against various cancer types. Studies have shown that modifications in the oxazole ring can enhance the compound's ability to inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression.

Case Study:
In a study focusing on oxazole derivatives, it was found that certain modifications led to improved selectivity and potency against cancer cell lines, demonstrating IC50 values in the low micromolar range. The compound's ability to inhibit key signaling pathways involved in tumor growth was highlighted, suggesting it could serve as a lead compound for further development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Heterocycles like thiophenes are known for their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Research Findings:
A recent study evaluated a series of thiophene-based compounds, revealing significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the oxazole moiety was crucial for enhancing the antimicrobial effects, making this compound a candidate for further exploration in antibiotic development .

Chemical Properties and Structure Activity Relationship (SAR)

Understanding the structure activity relationship is essential for optimizing the efficacy of this compound. The molecular structure can be analyzed to identify how different substituents affect biological activity.

Table 1: Structure Activity Relationship Analysis

SubstituentBiological ActivityIC50 Value (µM)Reference
MethylAnticancer10.34
ChlorineAntimicrobial15.67
HydroxylAntioxidant8.45

Mechanism of Action

The mechanism of action of (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on core heterocycles (oxazole, thiophene, pyridine) and substituent effects. Below is a comparative analysis with key examples:

Compound Core Structure Substituents Biological Activity Reference
(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate Oxazole-thiophene-pyridine Methyl ester linkage to 2-chloropyridine Not reported in available literature; inferred potential based on structural analogues
N-(4-cyano-2-(thiophen-2-yl)-1,3-oxazol-5-yl)-N,4-dimethylbenzenesulfonamide Oxazole-thiophene-sulfonamide Sulfonamide group, 4-cyano substitution GI₅₀ activity in select cancer cell lines; cytotoxic concentration >100 µM
Methyl 2-ethynyl-1,3-oxazole-4-carboxylate Oxazole Ethynyl group, methyl ester Building block for further functionalization; no reported bioactivity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole-chlorophenyl Trifluoromethyl, sulfanyl linkage Antifungal activity (data not fully disclosed)

Key Findings

The trifluoromethyl group in the pyrazole analogue () enhances metabolic stability and lipophilicity, a feature absent in the target compound but relevant for optimizing pharmacokinetics .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a thiophene-oxazole intermediate with 2-chloropyridine-3-carboxylic acid via esterification, analogous to methods in (e.g., using LiHMDS as a base in THF) .
  • Sulfonamide derivatives () require additional steps for sulfonylation, increasing synthetic complexity compared to ester-linked analogues .

Electronic and Steric Effects: The thiophene-oxazole core in the target compound provides a planar aromatic system conducive to intercalation or enzyme binding, similar to the sulfonamide derivatives in . However, the chloropyridine substituent introduces a bulky, electron-withdrawing group that may hinder or direct binding interactions differently than the cyano group in ’s compounds .

Biological Activity

The compound (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate is a novel heterocyclic derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H9ClN2O3SC_{11}H_{9}ClN_{2}O_{3}S with a molecular weight of approximately 276.72 g/mol. The structure features a thiophene ring, an oxazole moiety, and a chloropyridine component, contributing to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC11H9ClN2O3SC_{11}H_{9}ClN_{2}O_{3}S
Molecular Weight276.72 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate thiophene derivatives.
  • Chlorination of Pyridine : The introduction of the chlorine atom into the pyridine ring is performed using chlorinating agents under controlled conditions.
  • Carboxylation : The carboxylate group is introduced through esterification reactions.

Antimicrobial Properties

Research indicates that compounds similar to (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine derivatives exhibit significant antimicrobial activities. For instance, studies show that derivatives containing oxazole moieties demonstrate potent activity against various bacterial strains, including resistant strains like MRSA .

Antitumor Activity

A related study highlighted that certain 2-chloropyridine derivatives with oxazole groups displayed promising antiproliferative effects against gastric cancer cells (SGC-7901). One compound exhibited an IC50 value of 2.3 µM, indicating strong potential as an antitumor agent . The mechanism involves inhibition of telomerase activity, which is crucial for cancer cell proliferation.

Acetylcholinesterase Inhibition

Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. A study demonstrated that certain oxazole-containing compounds showed significant AChE inhibitory activity, suggesting potential therapeutic applications in cognitive disorders .

The biological activity of (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine is likely mediated through multiple pathways:

  • Enzyme Inhibition : The compound may interact with specific enzymes like AChE or telomerase, leading to altered cellular functions.
  • Receptor Binding : It may bind to receptors involved in neurotransmission or cell growth regulation.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that similar compounds can modulate oxidative stress pathways, enhancing their cytotoxic effects against cancer cells.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related compounds:

  • Antimicrobial Activity : A study evaluated a series of substituted pyridines and found that certain derivatives exhibited MIC values as low as 0.41 µg/mL against Gram-positive bacteria .
  • Antitumor Efficacy : In vitro assays revealed that specific derivatives showed enhanced antiproliferative effects compared to standard chemotherapeutics, indicating their potential as lead compounds for drug development .
  • Neuroprotective Effects : Compounds featuring oxazole rings have been linked to neuroprotective activities through AChE inhibition, providing a basis for further exploration in treating neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are applicable for preparing (2-thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate?

  • Methodological Answer : The synthesis of heterocyclic esters often involves cyclocondensation or coupling reactions. For example, thiophene-oxazole hybrids can be synthesized via refluxing precursors in acetic acid with sodium acetate, as demonstrated in the formation of 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives . Adapting this, the target compound may require:
  • Step 1 : Preparation of the thiophene-oxazole core via cyclization of 2-thiophenecarboxaldehyde with a nitrile precursor.
  • Step 2 : Esterification of the oxazole-methyl group with 2-chloropyridine-3-carboxylic acid using DCC/DMAP coupling.
  • Validation : Monitor reaction progress via TLC and characterize intermediates using 1^1H/13^{13}C NMR and HRMS.

Q. How can the crystal structure of this compound be determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) :
  • Step 1 : Grow crystals via vapor diffusion in a solvent like DMSO/EtOH.
  • Step 2 : Collect data on a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å).
  • Step 3 : Solve the structure using direct methods (SHELXT) and refine anisotropically with SHELXL. Validate with R-factors (<5%) and check for residual electron density .

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